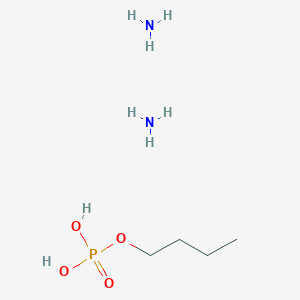

Phosphoric acid, monobutyl ester, diammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoric acid, monobutyl ester, diammonium salt is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 223.19 g/mol. This compound is also known as butylammonium hydrogen phosphate, diammonium salt or butylammonium dihydrogen phosphate.

Mechanism of Action

The mechanism of action of phosphoric acid, monobutyl ester, diammonium salt is not well understood. However, it is believed to act as a buffer in biological systems. It helps to maintain the pH of the solution and prevents the accumulation of acidic or basic compounds that can interfere with the experiment.

Biochemical and Physiological Effects:

Phosphoric acid, monobutyl ester, diammonium salt does not have any known biochemical or physiological effects. It is considered to be a safe and non-toxic chemical compound.

Advantages and Limitations for Lab Experiments

One advantage of using phosphoric acid, monobutyl ester, diammonium salt is that it is a stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, one limitation is that it is not effective in all experimental conditions. It may not be suitable for experiments that require a specific pH range or for experiments that involve highly reactive compounds.

Future Directions

There are several future directions for the use of phosphoric acid, monobutyl ester, diammonium salt in scientific research. One direction is the development of new methods for the synthesis of this compound. Another direction is the investigation of its potential use as a buffer in other types of experiments. Additionally, there is potential for the use of this compound in the development of new drugs or therapies for various diseases.

Synthesis Methods

Phosphoric acid, monobutyl ester, diammonium salt can be synthesized by reacting butylamine with phosphoric acid. The reaction produces water and butylammonium dihydrogen phosphate, which is then treated with ammonium hydroxide to form the diammonium salt. The chemical equation for the synthesis of phosphoric acid, monobutyl ester, diammonium salt is:

H3PO4 + C4H9NH2 → C4H10NH2H2PO4

C4H10NH2H2PO4 + 2NH4OH → (NH4)2C4H10H2PO4

Scientific Research Applications

Phosphoric acid, monobutyl ester, diammonium salt is used in various scientific research applications. It is commonly used as a buffer in biochemical and molecular biology experiments. It is also used as a reagent for the determination of phosphate in biological samples. Additionally, it is used in the synthesis of other chemicals, such as butylammonium chloride and butylammonium nitrate.

properties

CAS RN |

18924-98-6 |

|---|---|

Product Name |

Phosphoric acid, monobutyl ester, diammonium salt |

Molecular Formula |

C4H17N2O4P |

Molecular Weight |

188.16 g/mol |

IUPAC Name |

azane;butyl dihydrogen phosphate |

InChI |

InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |

InChI Key |

SUXWXWYGZAKSSU-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(O)O.N.N |

Canonical SMILES |

CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |

Other CAS RN |

18924-98-6 53127-03-0 |

Pictograms |

Irritant |

Related CAS |

1623-15-0 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)

![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)